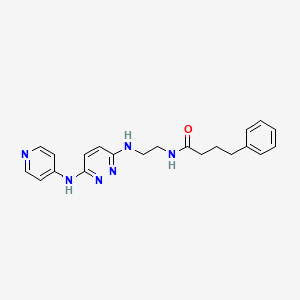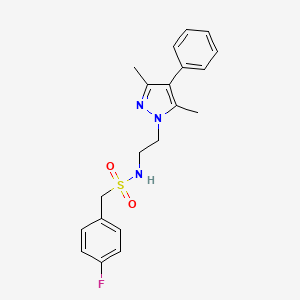![molecular formula C17H18ClN3O3 B2395665 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034457-51-5](/img/structure/B2395665.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide" is a synthetic chemical with a complex molecular structure. It belongs to a class of compounds known for their potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound's structure features a benzoxazepin core, a pyrrole ring, and various functional groups that contribute to its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with readily available starting materials, including 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin and 1-methyl-1H-pyrrole-2-carboxylic acid.
Key Reactions
Formation of Intermediate: : The 7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin is reacted with ethylamine under specific conditions to form an intermediate.
Coupling Reaction: : The intermediate is then coupled with 1-methyl-1H-pyrrole-2-carboxylic acid using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-Diisopropylethylamine).
Reaction Conditions: : The reactions are typically carried out in an inert atmosphere using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In industrial settings, the compound's synthesis can be scaled up by optimizing reaction conditions and using large-scale reactors. Continuous flow chemistry may be employed to enhance efficiency and yield. Purification processes such as recrystallization or chromatography are used to achieve high purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially involving the oxidation of the pyrrole ring or the benzoxazepin core.
Reduction: : Reduction reactions may target the carbonyl groups within the structure, converting them to corresponding alcohols.
Substitution: : Substitution reactions can occur at the chloro group or other positions within the aromatic rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction Reagents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Depending on the specific reactions and conditions, major products may include hydroxylated derivatives, reduced alcohol forms, and substituted aromatic compounds.
科学的研究の応用
Chemistry
The compound is studied for its unique chemical properties, including its ability to form stable intermediates and its reactivity in various organic transformations.
Biology
In biological research, the compound is investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine
The compound may have therapeutic potential due to its structural resemblance to bioactive molecules. Research focuses on its potential as a pharmaceutical agent, exploring its efficacy and safety profiles.
Industry
The compound's chemical stability and reactivity make it a candidate for industrial applications, including its use as a precursor in the synthesis of more complex molecules and materials.
作用機序
The compound exerts its effects through interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism of action involves binding to these targets and altering their activity, which can result in various biochemical and physiological effects.
類似化合物との比較
Unique Features
The combination of a benzoxazepin core and a pyrrole ring, along with the presence of a chloro and a carboxamide group, imparts unique chemical and biological properties to the compound.
Similar Compounds
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-imidazole-2-carboxamide
These similar compounds share structural elements but may differ in specific substituents, affecting their reactivity and biological activity.
特性
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-20-7-2-3-14(20)17(23)19-6-8-21-10-12-9-13(18)4-5-15(12)24-11-16(21)22/h2-5,7,9H,6,8,10-11H2,1H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUPTGXCCIBNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)NCCN2CC3=C(C=CC(=C3)Cl)OCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
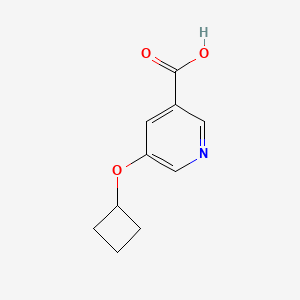
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
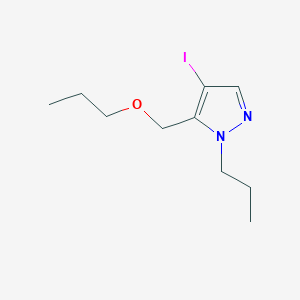
![(Z)-N-(1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}-2-(phenylsulfanyl)ethylidene)hydroxylamine](/img/structure/B2395593.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)
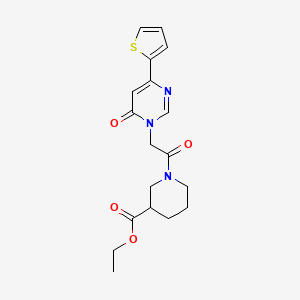
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)

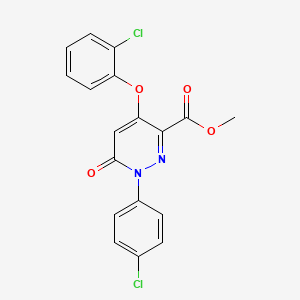
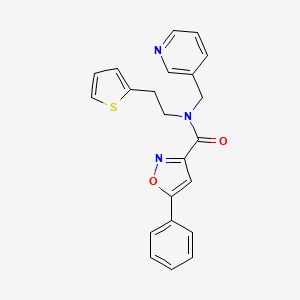
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(3-methoxyphenyl)methyl]oxamide](/img/structure/B2395602.png)
